molecular formula C9H9NOS B13296288 3-(Aminomethyl)-1-benzothiophen-6-ol

3-(Aminomethyl)-1-benzothiophen-6-ol

Cat. No.: B13296288
M. Wt: 179.24 g/mol
InChI Key: WODWHUHCHSAXTN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzothiophen-6-ol is an organic compound that features a benzothiophene core structure with an aminomethyl group at the 3-position and a hydroxyl group at the 6-position. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzothiophen-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-mercaptobenzaldehyde, followed by functional group transformations to introduce the aminomethyl and hydroxyl groups.

    Cyclization: The precursor 2-mercaptobenzaldehyde undergoes cyclization in the presence of a base to form the benzothiophene core.

    Aminomethylation: The benzothiophene core is then subjected to aminomethylation using formaldehyde and ammonia or a suitable amine.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 6-position through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzothiophen-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the aminomethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzothiophene ketones or aldehydes.

    Reduction: Formation of reduced aminomethyl derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-1-benzothiophen-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-1-benzothiophene: Lacks the hydroxyl group at the 6-position.

    6-Hydroxy-1-benzothiophene: Lacks the aminomethyl group at the 3-position.

    3-(Aminomethyl)-1-benzothiophen-2-ol: Hydroxyl group at the 2-position instead of the 6-position.

Uniqueness

3-(Aminomethyl)-1-benzothiophen-6-ol is unique due to the presence of both the aminomethyl and hydroxyl groups at specific positions on the benzothiophene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-(aminomethyl)-1-benzothiophen-6-ol

InChI

InChI=1S/C9H9NOS/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,11H,4,10H2

InChI Key

WODWHUHCHSAXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC=C2CN

Origin of Product

United States

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